molecular formula C12H16N2O4 B8239886 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid

Cat. No.: B8239886
M. Wt: 252.27 g/mol
InChI Key: MHUNKOGKEZKMBI-VIFPVBQESA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid is a synthetic organic compound that features a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxylic acid and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.

    Formation of the Acetic Acid Derivative: The protected intermediate undergoes further reactions to introduce the acetic acid moiety, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in biochemical reactions.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure may serve as a scaffold for designing drugs that target specific biological pathways.

Industry

In the industrial sector, (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The pyridine ring may also play a role in binding to target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(pyridin-4-yl)acetic acid: Lacks the Boc protecting group, making it more reactive.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridine ring in a different position.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-4-yl)acetic acid is unique due to the presence of both the Boc protecting group and the pyridine ring

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNKOGKEZKMBI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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